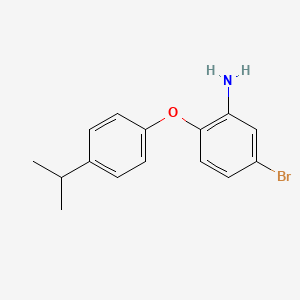

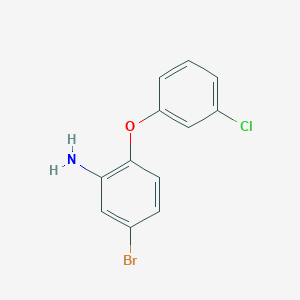

![molecular formula C12H15Cl2NO B1328476 4-[(2,5-Dichlorophenoxy)methyl]piperidine CAS No. 946680-60-0](/img/structure/B1328476.png)

4-[(2,5-Dichlorophenoxy)methyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Metabolic Activity Studies

A study by Massicot, Steiner, and Godfroid (1985) investigated a compound closely related to 4-[(2,5-Dichlorophenoxy)methyl]piperidine, specifically 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride. This compound showed a reduction in food intake and weight gain in obese rats, indicating its potential for metabolic activity research (Massicot, Steiner, & Godfroid, 1985).

Structural and Thermal Studies

Karthik et al. (2021) conducted thermal, optical, etching, and structural studies, along with theoretical calculations, on a compound related to 4-[(2,5-Dichlorophenoxy)methyl]piperidine, namely [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime. This research offers insights into the structural and thermal properties of such compounds (Karthik et al., 2021).

Antioxidant and Anti-inflammatory Activities

Geronikaki et al. (2003) synthesized 4,5-disubstituted-thizolyl amides, derivatives of 4-hydroxy-piperidine, and studied their antioxidant and anti-inflammatory properties. This research highlights the potential application of piperidine derivatives in developing therapeutic agents (Geronikaki et al., 2003).

Investigation of Non-Amphetaminic Compounds

Massicot, Thuillier, and Godfroid (1984) examined another closely related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxyacetate) hydrochloride, for its effects on feeding behavior and its potential as a non-amphetaminic substance affecting satiety centers (Massicot, Thuillier, & Godfroid, 1984).

Gastric Antisecretory Agents

Scott et al. (1983) explored 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines as potential gastric antisecretory agents, focusing on their application in treating peptic ulcer disease (Scott et al., 1983).

Dopamine Receptor Ligands

Rowley et al. (1997) studied 4-heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor, providing insights into the role of piperidine derivatives in neuropharmacology (Rowley et al., 1997).

Energy Expenditure Effects

A study by Massicot, Ricquier, Godfroid, and Apfelbaum (1985) on (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170) revealed its effect on increasing energy expenditure in rats, indicating its potential for obesity treatment research (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

HIV-1 Agents

Finke et al. (2001) discussed the synthesis and structure-activity relationships for piperidine derivatives as antagonists of the human CCR5 receptor, showing their potential as anti-HIV-1 agents (Finke et al., 2001).

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . It is advised to handle this compound with protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-[(2,5-Dichlorophenoxy)methyl]piperidine”, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also a promising area of research .

properties

IUPAC Name |

4-[(2,5-dichlorophenoxy)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c13-10-1-2-11(14)12(7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNALSNAIOVPMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649876 |

Source

|

| Record name | 4-[(2,5-Dichlorophenoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,5-Dichlorophenoxy)methyl]piperidine | |

CAS RN |

946680-60-0 |

Source

|

| Record name | 4-[(2,5-Dichlorophenoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

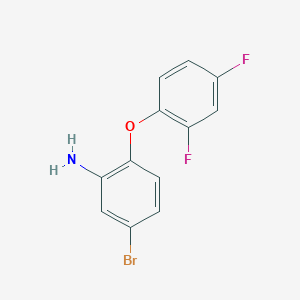

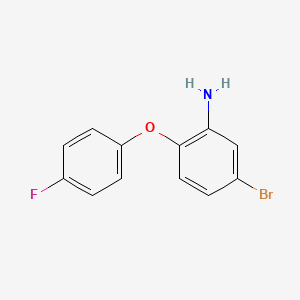

![4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine](/img/structure/B1328405.png)

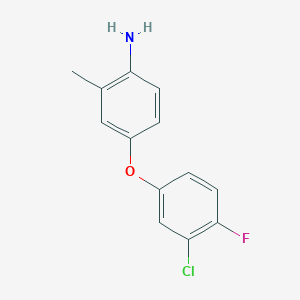

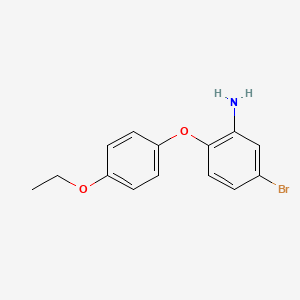

![5-Bromo-2-[4-(tert-butyl)phenoxy]aniline](/img/structure/B1328458.png)